molecular formula C10H10N2O2 B2393216 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one CAS No. 2189893-57-8

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one

Cat. No.: B2393216
CAS No.: 2189893-57-8
M. Wt: 190.202
InChI Key: VRDMHMRBCBBDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyridine ring and an oxazine ring

Preparation Methods

The synthesis of 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of an oxazine ring can be achieved through cyclization reactions involving suitable reagents and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-4-yl)propan-1-one: This compound has a similar fused ring system but differs in the position of the substituents.

    1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)but-2-en-1-one: This analog has an extended carbon chain, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-6-7-14-10-8(12)4-3-5-11-10/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDMHMRBCBBDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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